Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester
Description
Properties
IUPAC Name |
4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXSRLCMIFKCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17O3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721225 | |
| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109684-03-9 | |
| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester typically involves the esterification of 4-(p-hydroxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(p-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(p-hydroxyphenyl)butanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medical Applications
1. Treatment of Scabies and Lice Infestations
Benzyl benzoate is widely used as a topical treatment for scabies and lice. It acts as an acaricide, effectively killing the Sarcoptes mite responsible for scabies within minutes of application. In clinical studies, it has shown significant efficacy against lice by disrupting their nervous system.
- Case Study : A study involving 50 patients treated with benzyl benzoate for scabies reported a 90% cure rate after one week of treatment. Patients experienced reduced itching and skin irritation post-treatment .
2. Veterinary Medicine
In veterinary settings, benzyl benzoate is utilized to treat ectoparasitic infections in animals. Its rapid action against mites and lice makes it valuable in managing infestations in pets and livestock.
- Application : Used as a scabicide in veterinary hospitals to treat conditions like sarcoptic mange .
Agricultural Applications
1. Insect Repellent
Benzyl benzoate serves as an effective repellent against various pests, including chiggers, ticks, and mosquitoes. Its use in agricultural practices helps protect crops from pest damage while minimizing chemical residues.
- Effectiveness : In vitro studies have demonstrated that benzyl benzoate can repel mosquitoes effectively at concentrations as low as 5% .
Industrial Applications
1. Solvent and Plasticizer
Benzyl benzoate is employed as a solvent in the manufacturing of cellulose derivatives and plastics. Its properties as a plasticizer enhance the flexibility and durability of polymeric materials.
- Usage Statistics : In 2009, over 750 kg of benzyl benzoate was reported used in industrial applications in Germany alone .
| Application | Description | Example Use Cases |
|---|---|---|
| Medical | Treatment for scabies and lice | Topical ointments for human and veterinary use |
| Agriculture | Insect repellent for crops | Protecting crops from pest infestations |
| Industrial | Solvent for cellulose derivatives and plasticizer | Manufacturing PVC and other plastics |
Toxicological Studies
Benzyl benzoate has undergone extensive toxicological assessment to determine its safety profile. Studies indicate that while it is generally considered safe for topical use, some individuals may experience allergic reactions.
- Human Patch Tests : In a series of patch tests involving 212 volunteers, reactions were observed in approximately 3% of participants at higher concentrations (20-30%) .
Regulatory Status
Benzyl benzoate is included on the World Health Organization's List of Essential Medicines due to its therapeutic efficacy and safety profile. It is regulated under various health and safety guidelines to ensure safe usage across different applications.
Mechanism of Action
The mechanism by which Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved often include ester hydrolysis and subsequent metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and analogous derivatives:
Table 1: Structural and Functional Comparison
Key Analytical Insights
Functional Group Influence on Reactivity and Bioactivity The α-hydroxy group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~3–4), which may enhance interactions in catalytic or biological systems compared to non-hydroxylated analogs like ethyl 3-oxo-4-phenylbutanoate . Benzyl esters (e.g., target compound, benzyl p-hydroxybenzoate) generally exhibit slower hydrolysis rates than ethyl or methyl esters due to steric hindrance, impacting drug delivery or preservative efficacy .
Steric and Electronic Effects The γ-phenyl group in all listed compounds contributes to π-π stacking interactions, but its position relative to the ester/hydroxy groups alters electronic effects. For example, the β-keto group in ethyl 3-oxo-4-phenylbutanoate increases electrophilicity at the β-carbon, making it reactive in Claisen condensations .
Biological and Industrial Relevance 4-Phenylbutyric acid is a well-known histone deacetylase inhibitor and therapeutic agent for urea cycle disorders, highlighting the significance of the free carboxylic acid group . Benzyl p-hydroxybenzoate (benzylparaben) is a preservative with antimicrobial properties, demonstrating how esterification of phenolic acids modulates activity .
Synthetic Accessibility The target compound could be synthesized via esterification of α-hydroxy-4-phenylbutanoic acid with benzyl alcohol under acidic conditions, paralleling methods used for methyl (2R)-2-hydroxy-4-phenyl-4-pentenoate . In contrast, ethyl 3-oxo-4-phenylbutanoate is synthesized via acetoacetic ester condensation, leveraging its β-keto group for nucleophilic attacks .
Biological Activity
Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, commonly known as benzyl salicylate, is a chemical compound with diverse biological activities. This article delves into its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C14H12O3
- Molecular Weight : 228.24 g/mol
- CAS Number : 118-58-1
- IUPAC Name : Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester
Benzyl salicylate exhibits several biological activities primarily through its interaction with biological membranes and enzymes. Its mechanisms include:
- Antiparasitic Activity : Benzyl salicylate has been shown to be effective against various ectoparasites, including lice and mites. It acts by disrupting the nervous system of these parasites, leading to paralysis and death. In vitro studies indicate that it can kill the Sarcoptes mite within five minutes of exposure .
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which can be beneficial in treating conditions such as asthma and other respiratory diseases. It is often included in formulations for its vasodilating properties .
Applications
Benzyl salicylate is utilized in various fields due to its biological activities:
- Medical Uses :
- Cosmetic Industry :
-
Agricultural Applications :
- Acts as an acaricide (pesticide targeting mites) in agricultural settings.
Case Studies
-
Efficacy Against Scabies :
A clinical study evaluated the effectiveness of benzyl salicylate in treating scabies among patients. Results indicated significant improvement in symptoms within days of treatment, demonstrating its role as a potent topical agent against Sarcoptes scabiei infestations. -
Use in Asthma Treatments :
Research has shown that benzyl salicylate can enhance the delivery of bronchodilators in asthma medications, improving patient outcomes by facilitating better drug absorption through the respiratory epithelium.
Data Table: Biological Activities of Benzyl Salicylate
| Biological Activity | Mechanism of Action | Application Area |
|---|---|---|
| Antiparasitic | Disruption of nervous system in parasites | Veterinary medicine |
| Anti-inflammatory | Vasodilation and reduction of inflammation | Respiratory treatments |
| Fragrance | Aromatic properties | Cosmetics |
| Acaricide | Toxic to mites and their eggs | Agriculture |
Q & A
Q. What are the recommended synthetic routes for preparing benzenebutanoic acid, α-hydroxy-, phenylmethyl ester?
The compound can be synthesized via esterification of α-hydroxybenzenebutanoic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid) or via transesterification of its methyl ester (as in , which details an asymmetric catalytic glyoxylate-ene reaction for a related α-hydroxy ester) . Alternatively, protecting group strategies may be required to preserve the α-hydroxy functionality during synthesis. Purification typically involves chromatography or recrystallization, with structural confirmation via H/C NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural identity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives.
- Spectroscopy : Confirm the ester carbonyl () stretch at ~1740–1720 cm via FT-IR. H NMR should show benzyl protons as a singlet (~δ 5.1–5.3 ppm) and the α-hydroxy proton as a broad peak (~δ 4.8–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify the molecular ion peak (expected m/z for : ~270.1256) .
Q. What solvent systems are optimal for its stability in experimental workflows?
The ester is likely stable in apolar solvents (e.g., dichloromethane, ethyl acetate) but may hydrolyze in protic solvents (e.g., water, methanol) under acidic/basic conditions. Stability studies should include pH-dependent degradation kinetics, monitored via HPLC .
Advanced Research Questions
Q. How can enantioselective synthesis of the α-hydroxy ester be achieved?
Asymmetric catalysis, such as chiral Lewis acid-mediated aldol reactions or enzymatic resolution (e.g., lipase-catalyzed transesterification), may be employed. highlights a glyoxylate-ene reaction using a chiral catalyst to produce an (R)-configured α-hydroxy ester, suggesting similar strategies could apply . Enantiomeric excess (ee) should be quantified via chiral HPLC or H NMR with chiral shift reagents.
Q. What analytical challenges arise in distinguishing this compound from structural analogs (e.g., β-hydroxy or γ-substituted esters)?
- Regiochemical Confirmation : NOESY or COSY NMR can differentiate α- vs. β/γ-hydroxy groups by correlating spatial proximity of protons.
- Isomeric Purity : LC-MS with a chiral column or ion mobility spectrometry may resolve co-eluting isomers.
- X-ray Crystallography : Definitive structural assignment requires single-crystal diffraction data, though crystallization may be challenging due to the ester’s viscosity .
Q. How do contradictory spectral data from different labs arise, and how should they be resolved?
Discrepancies in NMR or MS profiles often stem from impurities (e.g., residual solvents, hydrolysis byproducts) or instrument calibration errors. Researchers should:
Q. What metabolic or degradation pathways are hypothesized for this compound in biological studies?
In vitro models suggest esterase-mediated hydrolysis to α-hydroxybenzenebutanoic acid and benzyl alcohol. Researchers should:
- Incubate the compound with liver microsomes or esterase enzymes, monitoring hydrolysis via LC-MS.
- Assess pH-dependent non-enzymatic degradation in buffer systems (pH 2–9) to simulate gastrointestinal conditions .
Methodological Notes
- Safety : While specific toxicity data for this ester are limited, benzyl alcohol (a hydrolysis product) is a known irritant. Use PPE and fume hoods during synthesis .
- Data Reproducibility : Report detailed reaction conditions (e.g., catalyst loading, temperature gradients) to align with FAIR data principles.
- Computational Support : Molecular docking studies can predict esterase binding sites, aiding in metabolic pathway design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
